1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride
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Overview
Description
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride is a heterocyclic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a tetrahydropyridine ring, making it a valuable building block in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives using borohydride reagents . Another method includes the use of a modified Ireland-Claisen rearrangement, leading to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other catalytic processes is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert pyridine derivatives to tetrahydropyridine compounds.
Substitution: Substitution reactions involving halogenated organics, peroxides, and other reagents are common.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride reagents for reduction, palladium catalysts for substitution reactions, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which are important structural motifs for bioactive molecules .
Scientific Research Applications
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, in dopaminergic neurons, similar compounds like MPTP block the mitochondrial complex I, leading to mitochondrial dysfunction and neuronal damage . This mechanism highlights the compound’s potential impact on cellular processes and its relevance in neurochemical studies.
Comparison with Similar Compounds
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride: This compound shares a similar structure but differs in the position of the carboxylic acid group.
1,2,3,6-Tetrahydropyridine: A simpler form without the carboxylic acid group, used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in scientific research.
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
1,2,3,6-tetrahydropyridine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1,3,5,7H,2,4H2,(H,8,9);1H |
InChI Key |
UUIOBFZLTZWYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C=C1)C(=O)O.Cl |
Origin of Product |
United States |
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